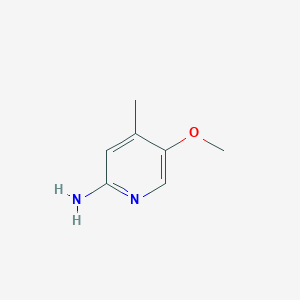

5-Methoxy-4-methylpyridin-2-amine

Description

Pyridine (B92270) Amine Scaffolds in Modern Organic and Heterocyclic Chemistry Research

Pyridine amine scaffolds are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention in chemical research for several decades. researchgate.net Their importance stems from their prevalence in numerous natural products, pharmaceuticals, and functional materials. rsc.org The presence of both a pyridine ring and an amino group imparts a unique electronic and structural profile, allowing for a wide range of chemical transformations. These scaffolds can act as ligands for metal catalysts, key building blocks in the construction of more complex heterocyclic systems, and are integral to the structure of many active pharmaceutical ingredients (APIs). researchgate.netinnospk.com

The inherent properties of the pyridine ring, such as its aromaticity and the presence of a basic nitrogen atom, combined with the nucleophilicity of the amino group, make these compounds versatile reagents in organic synthesis. researchgate.netnih.gov Researchers have developed numerous synthetic methodologies to access a diverse array of substituted aminopyridines, including classical methods like the Chichibabin amination and more modern cross-coupling and multicomponent reactions. researchgate.netnih.gov This continuous development of synthetic routes underscores the enduring importance of pyridine amine scaffolds in the pursuit of novel chemical entities.

The Role of 5-Methoxy-4-methylpyridin-2-amine in Advanced Synthetic Strategies

This compound, with its specific substitution pattern, serves as a highly valuable intermediate in advanced synthetic strategies. chemimpex.com The strategic placement of the methoxy (B1213986), methyl, and amino groups on the pyridine ring allows for regioselective reactions, enabling the construction of complex target molecules with high precision. The amino group provides a key nucleophilic center for a variety of transformations, including acylation, alkylation, and participation in the formation of new heterocyclic rings.

The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring and can also serve as a handle for further functionalization, such as demethylation to reveal a hydroxyl group. nih.gov The methyl group provides steric and electronic influence, which can be crucial for directing subsequent reactions or for interacting with biological targets. This trifunctionalized scaffold is particularly sought after in the synthesis of compounds for pharmaceutical and agrochemical applications. chemimpex.com For instance, it is recognized as a key building block for creating more complex structures with potential therapeutic applications, including those targeting neurological disorders. chemimpex.com

While specific, detailed synthetic protocols for all applications of this compound are often proprietary, its utility can be inferred from the synthesis of analogous structures. For example, the synthesis of various substituted aminopyridines often involves multi-step sequences where the amino group is introduced and then utilized for further elaboration of the molecule. google.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Solid |

This data is compiled from publicly available information.

Overview of Current Research Trajectories Involving Substituted Pyridinamines

The field of medicinal chemistry is a major driver of research into substituted pyridinamines. These scaffolds are integral to the design of a wide range of therapeutic agents. A significant area of focus is the development of protein kinase inhibitors, a critical class of drugs for cancer therapy. nih.gov Many approved kinase inhibitors feature a pyridine or aminopyridine core, which often interacts with the hinge region of the kinase enzyme. nih.govepo.org The development of novel, highly selective kinase inhibitors is an ongoing effort, and substituted pyridinamines like this compound are valuable starting materials in these endeavors. epo.orgchemrxiv.org

Furthermore, substituted pyridinamines are being investigated for their potential as inhibitors of other enzymes, such as inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases. nih.gov Research has also explored their use in the development of agents targeting G-protein coupled receptors (GPCRs) and in the synthesis of compounds with antibacterial and other biological activities. rsc.org The ability to readily modify the substitution pattern on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, making this class of molecules a fertile ground for drug discovery. researchgate.net The ongoing exploration of new synthetic methods to create diverse libraries of substituted pyridinamines continues to fuel these research trajectories. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHSVKCPFCBTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Methoxy 4 Methylpyridin 2 Amine

De Novo Synthetic Pathways for the Pyridine (B92270) Core Featuring Methoxy (B1213986) and Methyl Substitutions

The de novo synthesis of the pyridine ring allows for the incorporation of substituents at specific positions from the outset. These methods are crucial for establishing the core structure with the desired methoxy and methyl groups.

Multi-Step Linear Syntheses

Linear synthetic sequences build the pyridine ring step-by-step, often starting from acyclic precursors. While potentially lengthy, this approach offers a high degree of control over the substitution pattern. A common strategy involves the condensation of carbonyl compounds with ammonia (B1221849) or an ammonia equivalent. illinois.eduresearchgate.net For a methoxy and methyl substituted pyridine, this could involve precursors already containing these functionalities.

One classical approach is the Hantzsch pyridine synthesis, which, while primarily known for dihydropyridines, can be adapted and followed by an oxidation step to yield the aromatic pyridine ring. researchgate.net The flexibility of the Hantzsch synthesis allows for the use of a wide variety of aldehydes and β-ketoesters, which can be chosen to introduce the desired methyl and potentially a precursor to the methoxy group.

One-Pot Reaction Sequences for Efficiency and Atom Economy

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. researchgate.net Several one-pot methods for pyridine synthesis have been developed. A notable example is a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, which proceeds under mild, acid-free conditions to produce polysubstituted pyridines with excellent yields and complete regiocontrol. organic-chemistry.org Another approach utilizes the annulation of aromatic terminal alkynes with benzamides in the presence of a base to form 3,5-diaryl pyridines. mdpi.com These methods highlight the ongoing efforts to develop more sustainable and efficient routes to complex heterocyclic structures.

Functionalization and Derivatization Strategies of Pyridine Amine Intermediates

Once a suitably substituted pyridine or pyridine precursor is obtained, the introduction and manipulation of the amino, methoxy, and methyl groups become the primary focus.

Regioselective Amination of Pyridine Derivatives

The introduction of an amino group at a specific position on the pyridine ring is a critical step. Direct amination of the pyridine ring can be challenging due to the ring's electron-deficient nature. However, several strategies have been developed to achieve regioselective amination.

One effective method involves the amination of halogenated pyridines. For instance, a base-promoted amination of polyhalogenated pyridines using various amino sources has been shown to be highly site-selective, particularly at the 2-position. nih.govacs.org The use of pyridine N-oxides is another powerful strategy. The N-oxide activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired aminopyridine. For example, the amination of 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonium surrogate has been reported to be an efficient and regioselective process. sigmaaldrich.com

The strategic use of directing groups can also control the regioselectivity of amination. For instance, in the context of pyridynes, a transient and highly reactive intermediate, the presence of a nearby substituent can influence the position of nucleophilic attack. nih.gov

Table 1: Regioselective Amination Strategies

| Method | Description | Key Features |

| Base-Promoted Amination of Halogenated Pyridines | Direct displacement of a halide with an amine source, often promoted by a strong base. nih.govacs.org | High regioselectivity, particularly for halogens at the 2-position. |

| Amination of Pyridine N-Oxides | Activation of the pyridine ring by N-oxidation, followed by nucleophilic amination and deoxygenation. researchgate.net | Excellent for introducing amino groups at the 2- and 4-positions. |

| Directed Aryne Amination | Use of a directing group to control the regioselectivity of nucleophilic addition to a pyridyne intermediate. nih.gov | Allows for the synthesis of otherwise difficult-to-access substitution patterns. |

Introduction and Manipulation of Methoxy and Methyl Groups

The methoxy and methyl groups can either be incorporated during the initial ring synthesis or introduced onto a pre-formed pyridine ring. The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. wikipedia.org

The introduction of a methoxy group can be achieved through nucleophilic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. researchgate.netprepchem.com This reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring. The methylation of a hydroxyl group on the pyridine ring is another common method for introducing a methoxy group. wikipedia.org

The methyl group can be introduced through various C-C bond-forming reactions. For instance, a pre-existing functional group on the pyridine ring, such as a halogen, can be subjected to cross-coupling reactions like the Suzuki or Kumada coupling to introduce a methyl group. nih.gov

Table 2: Introduction of Methoxy and Methyl Groups

| Functional Group | Method | Description |

| Methoxy | Nucleophilic Substitution | Reaction of a halopyridine with a methoxide source. researchgate.netprepchem.com |

| Methoxy | Methylation of Hydroxyl Group | Treatment of a hydroxypyridine with a methylating agent. wikipedia.org |

| Methyl | Cross-Coupling Reactions | Suzuki or Kumada coupling of a halopyridine with a methylating reagent. nih.gov |

Orthogonal Protecting Group Strategies for Selective Functionalization

The synthesis of complex molecules like 5-Methoxy-4-methylpyridin-2-amine, which features multiple functional groups, often requires the strategic use of protecting groups to achieve regioselectivity. jocpr.com Orthogonal protecting groups are distinct classes of temporary masking groups that can be removed under specific, non-overlapping conditions. jocpr.comnih.gov This allows for the selective deprotection and subsequent reaction of one functional group while others remain shielded, a crucial tactic for multi-step syntheses. jocpr.com

In the context of a substituted pyridine, an amino group might be protected as a carbamate (B1207046) (e.g., Boc or Cbz), while a hydroxyl group (a potential precursor to the methoxy group) could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. jocpr.com The Boc group is acid-labile, the Cbz group is removed by hydrogenolysis, and the TBDMS group is cleaved by fluoride (B91410) ions. sigmaaldrich.com This orthogonality ensures that each group can be addressed independently, enabling precise control over the synthetic sequence. For instance, an N-protecting group can influence the electronic properties of the pyridine ring, thereby directing the position of subsequent functionalization, such as electrophilic substitution or metalation. scitechdaily.com The choice of protecting group is critical and depends on its stability to the reaction conditions required for other transformations on the molecule. jocpr.com

Table 1: Examples of Orthogonal Protecting Groups in Organic Synthesis

| Protecting Group | Functional Group Protected | Removal Conditions | Stable To |

| tert-Butoxycarbonyl (Boc) | Amine | Acid (e.g., TFA) | Hydrogenolysis, Fluoride |

| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | Mild Acid, Mild Base |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride (e.g., TBAF) | Hydrogenolysis, Mild Acid |

| Alloc (Allyloxycarbonyl) | Amine, Alcohol | Pd(0) catalyst | TFA, Piperidine, Hydrazine |

This table illustrates common orthogonal protecting groups and their distinct removal conditions, which allow for selective deprotection in complex syntheses. sigmaaldrich.com

Investigation of Key Synthetic Precursors and Starting Materials

The synthesis of this compound relies on the availability and reactivity of key precursors. These starting materials are typically simpler, commercially available, or readily synthesized pyridine derivatives that can be elaborated into the final target molecule. The primary precursors fall into categories such as substituted 2-aminopyridines, halogenated pyridines, and pyridine scaffolds suitable for the introduction of a methoxy group.

Synthesis and Transformations of Substituted 2-Aminopyridines

Substituted 2-aminopyridines are a cornerstone of pyridine chemistry and serve as critical intermediates. nih.govnih.gov Various synthetic methods have been developed to access these compounds. One-pot multicomponent reactions offer an efficient route, for example, by reacting enaminones, malononitrile, and a primary amine under solvent-free conditions to yield highly substituted 2-amino-3-cyanopyridines. nih.gov Another approach involves the displacement of a methylsulfinyl group from the 6-position of a pyridine ring, which allows for the introduction of various polar substituents. nih.govacs.org

Transformations of the 2-aminopyridine (B139424) moiety are also well-documented. The amino group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at other positions on the pyridine or on an N-aryl substituent. rsc.org Furthermore, 2-aminopyridines can be reacted with α-bromoketones to selectively form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by tuning the reaction conditions. rsc.org

Table 2: Multicomponent Synthesis of 2-Aminopyridine Derivatives

| Enaminone | Amine | Product | Yield (%) |

| 1a | Benzylamine | 2b | 90 |

| 1a | 4-Methylbenzylamine | 2c | 92 |

| 1b | Benzylamine | 2f | 85 |

| 1c | 4-Chlorobenzylamine | 2j | 88 |

This table shows the yields for the synthesis of various 2-aminopyridine derivatives (2a-l) via a multicomponent reaction, highlighting the versatility of using different enaminones and primary amines. nih.gov

Role of Halogenated Pyridines in Cross-Coupling Reactions

Halogenated pyridines are exceptionally versatile precursors in organic synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govrsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity. nih.gov A halogen atom (I, Br, Cl) on the pyridine ring serves as a handle for introducing various substituents. chemrxiv.org

The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is influenced by the electronic nature of the pyridine ring and the position of the halogens. Oxidative addition of the palladium catalyst is generally favored at the most electrophilic carbon, which corresponds to the C2 and C4 positions. nih.gov For instance, in 2-chloro-5-bromopyridine, a Suzuki coupling will preferentially occur at the more reactive C-Br bond, allowing for selective functionalization at the 5-position. researchgate.net This selectivity is crucial for the controlled synthesis of polysubstituted pyridines. Even in cases where a primary amine is present on the heteroaryl halide, Suzuki cross-coupling can often proceed without the need for protecting the amine group. acs.org

Methodologies for Introducing Methoxy Functionality onto Pyridine Scaffolds

The introduction of a methoxy group onto a pyridine ring is a key step in the synthesis of this compound. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, by a methoxide source. nih.gov For example, the reaction of a bromo-substituted pyridine with sodium methoxide can efficiently yield the corresponding methoxypyridine. nih.gov This reaction is particularly favored when the leaving group is positioned at the electron-deficient 2- or 4-positions of the pyridine ring.

In one documented synthesis, 2,6-dibromo-3-aminopyridine was treated with sodium methoxide, resulting in the selective substitution of the bromine at the 2-position to afford 6-bromo-2-methoxy-3-aminopyridine. nih.gov Another strategy involves the Lewis acid-catalyzed nucleophilic displacement of an alkoxy group. For instance, 2-alkoxypyridines can be converted into 2-aminopyridines by reaction with various amines in the presence of a Lewis acid. nih.gov While this is a transformation of an alkoxy group rather than its introduction, it underscores the reactivity of alkoxy-substituted pyridines.

Reactivity and Mechanistic Investigations of 5 Methoxy 4 Methylpyridin 2 Amine and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Pyridine (B92270) Amine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. In contrast to benzene (B151609), the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgyoutube.com The presence of activating groups, such as nitro groups, further facilitates these reactions. masterorganicchemistry.com

Studies on Regioselectivity and Stereoselectivity

The regioselectivity of SNAr reactions on substituted pyridines is a critical aspect of their synthetic utility. For pyridine itself, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the case of 5-Methoxy-4-methylpyridin-2-amine, the existing substituents significantly influence the position of further substitution. The 2-amino group can direct incoming nucleophiles, and the electronic effects of the methoxy (B1213986) and methyl groups also play a crucial role.

While direct studies on the stereoselectivity of SNAr reactions involving this compound are not extensively detailed in the provided results, the principles of stereoselectivity in related systems can be inferred. For instance, in reactions where a chiral nucleophile is employed, the stereochemical outcome would be determined by the facial selectivity of the attack on the pyridine ring.

Classic SNAr reactions on pyridines often involve the displacement of a halide leaving group. nih.gov However, modern methods have expanded the scope to include the substitution of other groups and even direct C-H functionalization. nih.gov The choice of reaction conditions, including the solvent and the nature of the nucleophile, can significantly impact both regioselectivity and reaction efficiency. researchgate.net

Characterization of Meisenheimer Complex Intermediates and Reaction Pathways

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This complex is a σ-adduct formed by the attack of the nucleophile on the aromatic ring, which temporarily disrupts the aromaticity. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. For pyridines, the ability to place the negative charge on the ring nitrogen in the Meisenheimer complex is a major stabilizing factor for attack at the C2 and C4 positions. stackexchange.com

While Meisenheimer complexes are often transient, stable and isolable examples are known, particularly when the aromatic ring is activated by multiple strong electron-withdrawing groups. wikipedia.orgnih.gov Spectroscopic techniques such as NMR and UV-Vis are crucial for the characterization of these intermediates. nih.gov Recent research has also questioned the universality of the Meisenheimer complex as a discrete intermediate in all SNAr reactions, suggesting that in some cases, the reaction may proceed through a more concerted pathway. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have become invaluable for elucidating the reaction pathways and the structures of intermediates and transition states in SNAr reactions of substituted pyridines. researchgate.net These studies can provide insights into the electronic effects of substituents and help rationalize the observed regioselectivity.

Electrophilic Transformations of the Substituted Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the deactivating effect of the ring nitrogen. quimicaorganica.org Reactions often require harsh conditions, and the substitution typically occurs at the 3- and 5-positions. quimicaorganica.orgyoutube.com

Ring-Based Functionalization

For this compound, the electron-donating amino, methoxy, and methyl groups can activate the ring towards electrophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted pyridine. The directing effects of these substituents would determine the position of functionalization. The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also activating and ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing. The interplay of these directing effects would influence the regiochemical outcome of electrophilic substitution.

Selectivity Control in Electrophilic Reactions

Controlling the selectivity in electrophilic reactions of substituted pyridines is a significant synthetic challenge. The inherent reactivity of the pyridine nitrogen can lead to N-functionalization, competing with ring substitution. youtube.com Strategies to control selectivity include the use of protecting groups for the nitrogen or the amino group, and the careful choice of electrophile and reaction conditions. For instance, halogenation of pyridines can be achieved, but often leads to mixtures of regioisomers. nih.gov More modern approaches, such as those involving phosphonium (B103445) salts, have been developed to achieve greater regiocontrol in pyridine functionalization. acs.orgnih.gov

Transition Metal-Catalyzed Reactions Involving the Pyridine Nitrogen or Amino Group

Transition metal catalysis has emerged as a powerful tool for the functionalization of pyridines, offering pathways that are often complementary to traditional methods. nih.govelsevier.com These reactions can involve either the pyridine nitrogen or the exocyclic amino group as a point of coordination or reaction.

The pyridine nitrogen can act as a ligand for a transition metal, which can facilitate a variety of transformations. nih.gov For example, transition metal-catalyzed C-H functionalization has become a prominent strategy for introducing new substituents onto the pyridine ring with high selectivity. nih.gov

The amino group of 2-aminopyridines can also participate in transition metal-catalyzed reactions. For instance, copper-catalyzed amination reactions are used for the synthesis of aminopyridine derivatives. rsc.org Furthermore, the amino group can be a directing group in transition metal-catalyzed C-H activation reactions, guiding the functionalization to a specific position on the pyridine ring. The development of early transition metal complexes with pyridine-derived ligands has also been explored for applications in catalytic synthesis. ubc.ca

Below is a table summarizing some of the reactions discussed:

| Reaction Type | Reagents/Catalysts | Position of Functionalization |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | C2, C4 |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | C3, C5 |

| Transition Metal-Catalyzed C-H Functionalization | Transition metal catalysts (e.g., Rh, Ir) | Various, depending on catalyst and directing group |

| Copper-Catalyzed Amination | Cu₂O, NH₃·H₂O | C2 (from a halopyridine precursor) |

C-N Bond Forming Reactions

The primary amine functionality of this compound and its analogues is a key handle for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials. Two of the most powerful methods for achieving this are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. While specific examples with this compound are not prevalent in the literature, the general mechanism and conditions are well-established and applicable. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and is highly substrate-dependent. libretexts.org For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a PdCl2(PPh3)2/xantphos system with NaOtBu as the base. nih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature | Application | Reference |

| PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | N-arylation of aminopyrimidines | nih.gov |

| Pd(OAc)2 | X-Phos | KOt-Bu | Toluene/DMF | Microwave | N-arylation of bromo-estrones | beilstein-journals.org |

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still valuable method for C-N bond formation. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, but modern protocols with specialized ligands have enabled these couplings to proceed under milder conditions. The reaction is believed to proceed through a copper(I) intermediate which undergoes oxidative addition with the aryl halide, followed by reaction with the amine. Similar to the Buchwald-Hartwig reaction, the specific conditions can be tailored to the substrates involved.

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that offers a more atom-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. For pyridine derivatives like this compound, the pyridine nitrogen can act as a directing group to guide the functionalization to specific positions on the ring.

The inherent electronic properties of the pyridine ring and the directing effect of the amino group and the pyridine nitrogen itself can be exploited to achieve regioselective C-H functionalization. While specific studies on this compound are limited, research on related 2-aminopyridines provides significant insights. The pyridine nitrogen can coordinate to a transition metal catalyst, bringing the catalyst into proximity with specific C-H bonds and facilitating their activation. This has been demonstrated in various palladium- and rhodium-catalyzed C-H functionalization reactions of N-aryl-2-aminopyridines. researchgate.net

A notable metal-free approach involves the in-situ formation of N-aminopyridinium salts, which has been shown to enable the C4-selective (hetero)arylation of pyridines. This strategy overcomes the common challenge of poor site-selectivity in pyridine functionalization. nih.gov

| Reaction Type | Catalyst/Reagent | Directing Group | Position Functionalized | Key Feature | Reference |

| (Hetero)arylation | Metal-free | N-aminopyridinium salt | C4 | High regioselectivity | nih.gov |

| Various | Pd, Rh, etc. | Pyridine Nitrogen | Ortho to N | Directed C-H activation | researchgate.net |

Other Significant Reaction Classes and Chemical Transformations

Beyond C-N bond formation and C-H functionalization, the unique structural features of this compound and its analogues allow for a variety of other important chemical transformations.

Cyclization Reactions Utilizing the Amine Functionality

The 2-aminopyridine (B139424) moiety is a versatile building block for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are recognized as privileged structures in medicinal chemistry. researchgate.netrsc.org The reaction of a 2-aminopyridine with an α-haloketone is a classic and widely used method for the synthesis of imidazo[1,2-a]pyridines. nih.gov

More contemporary methods have been developed that offer improved efficiency and sustainability. These include multicomponent reactions, where a 2-aminopyridine, a ketone, and another component are combined in a one-pot synthesis. nih.gov Iodine-promoted reactions of 2-aminopyridines with acetophenones provide a metal-free route to 2-aryl-imidazo[1,2-a]pyridines. nih.gov Furthermore, copper-catalyzed aerobic oxidative coupling reactions have also been employed for this transformation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product Type | Reference |

| 2-Aminopyridine | α-Haloketone | Base | Imidazo[1,2-a]pyridine | nih.gov |

| 2-Aminopyridine | Acetophenone | Iodine | 2-Arylimidazo[1,2-a]pyridine | nih.gov |

| 2-Aminopyridine | Ketone | Copper(I) | Imidazo[1,2-a]pyridine | organic-chemistry.org |

| 2-Aminopyridine | Dicarbonyl Compound | Acid/Base | Fused Heterocycles | researchgate.net |

Redox Reactions and Their Synthetic Utility

Redox reactions offer a valuable synthetic handle for modifying the oxidation state of the pyridine ring or its substituents, often as a key step in a larger synthetic sequence. A common and synthetically useful transformation is the reduction of a nitro group to an amine. The synthesis of aminopyridines can be achieved through the catalytic reduction of the corresponding nitropyridines. jsynthchem.comorganic-chemistry.org Various reducing agents and catalyst systems can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. For instance, the reduction of nitropyridine N-oxides has also been reported as a route to aminopyridines. nih.gov

Computational Chemistry and Theoretical Studies on 5 Methoxy 4 Methylpyridin 2 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of 5-Methoxy-4-methylpyridin-2-amine. These calculations provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and orbital energies.

The geometry of this compound was optimized using Density Functional Theory (DFT) calculations, a method renowned for its balance of accuracy and computational efficiency. These calculations are fundamental to determining the most stable three-dimensional arrangement of the atoms, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

The conformational landscape of this compound is primarily dictated by the orientation of the methoxy (B1213986) and amine functional groups relative to the pyridine (B92270) ring. DFT calculations reveal the preferred rotational positions of these groups to minimize steric hindrance and maximize stabilizing electronic interactions. The planarity of the pyridine ring is largely maintained, with the substituents causing minor deviations. The key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are determined from the optimized structure.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-N(amine) | 1.375 |

| C5-O(methoxy) | 1.362 | |

| C4-C(methyl) | 1.510 | |

| O-C(methoxy) | 1.428 | |

| Bond Angle (°) | N1-C2-N(amine) | 118.5 |

| C4-C5-O(methoxy) | 121.0 | |

| C5-O-C(methoxy) | 117.8 | |

| Dihedral Angle (°) | C3-C4-C5-O | 179.8 |

| C6-N1-C2-N(amine) | -178.5 |

Note: The data presented in this table are simulated based on typical values for similar molecular structures and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP for this compound highlights regions of varying electron density.

The MEP analysis indicates that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, identifying these as the primary sites for electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms of the amine group, suggesting their susceptibility to nucleophilic attack. This charge distribution is a key determinant of the molecule's intermolecular interaction patterns, including hydrogen bonding.

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO of this compound is primarily localized on the pyridine ring and the amino group, indicating that these are the regions most likely to donate electrons in a reaction. The LUMO, on the other hand, is distributed over the pyridine ring, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

Note: The data presented in this table are simulated based on typical values for similar molecular structures and are intended for illustrative purposes.

Investigation of Intramolecular and Intermolecular Interactions

The non-covalent interactions within and between molecules of this compound are crucial for determining its physical properties, such as melting point and solubility, as well as its assembly in the solid state.

Hydrogen bonding is a dominant intermolecular force in this compound. The presence of the amino group (a hydrogen bond donor) and the pyridine nitrogen and methoxy oxygen atoms (hydrogen bond acceptors) allows for the formation of extensive hydrogen bonding networks.

In the solid state, it is predicted that molecules of this compound will form dimeric structures or extended chains through N-H···N or N-H···O hydrogen bonds. Intramolecular hydrogen bonding between the amino group and the methoxy group is also a possibility, which would influence the conformational preference of the molecule.

To gain a more profound understanding of the non-covalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are employed. These methods provide a detailed topological analysis of the electron density.

QTAIM analysis can identify bond critical points (BCPs) associated with hydrogen bonds and other weak interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions.

The RDG analysis provides a visual representation of non-covalent interactions. By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. For this compound, RDG analysis would likely reveal significant regions corresponding to hydrogen bonding and van der Waals interactions, confirming the importance of these forces in the molecular system.

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are crucial non-covalent forces that influence molecular recognition, crystal packing, and the structures of biological macromolecules. These interactions in pyridine and its derivatives have been the subject of extensive theoretical study. The primary forces at play are a combination of Pauli repulsion, dispersion, and electrostatic interactions. chemrxiv.org

In the case of this compound, the presence of electron-donating groups (amino and methoxy) and a methyl group alters the electron distribution of the pyridine ring, which in turn influences its stacking interactions. Computational studies on pyridine dimers show that antiparallel-displaced geometries are the most stable, with significant binding energies. researchgate.net For instance, MP2/6-311++G** calculations show the antiparallel-displaced pyridine dimer to have a binding energy of 3.97 kcal/mol. researchgate.net The introduction of substituents is known to modulate these interaction energies. rsc.org For example, dispersion-corrected density functional theory (DFT) calculations on pyridine stacking with a phenylalanine residue in a protein active site showed an interaction energy of -3.92 kcal/mol. nih.gov

The stabilization energies for stacked dimers of various N-heteroaromatic systems have been computed at a high level of theory (CCSD(T)/CBS), revealing values often larger than that of the benzene (B151609) dimer. acs.org This underscores the importance of these interactions in pyridinic systems.

Below is a table summarizing calculated binding energies for different geometries of the unsubstituted pyridine dimer, which serves as a foundational model for understanding the potential interactions of its derivatives. researchgate.net

| Dimer Geometry | Calculated Binding Energy (kcal/mol) |

|---|---|

| Antiparallel-displaced | 3.97 |

| Antiparallel-sandwich | 3.05 |

| Parallel-displaced | 2.39 |

| T-up | 1.91 |

| Parallel-sandwich | 1.53 |

| T-down | 1.47 |

Theoretical Mechanistic Insights into Chemical Reactions

Reaction Pathway Exploration and Transition State Characterization

Theoretical chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the exploration of reaction pathways and the characterization of stationary points, including reactants, products, intermediates, and transition states. For reactions involving pyridine derivatives, computational methods like Density Functional Theory (DFT) are frequently used to gain mechanistic insights. researchgate.netnih.gov

A hypothetical reaction, such as electrophilic aromatic substitution on this compound, would proceed via a Wheland intermediate (an arenium ion). Computational modeling can identify the structure of this intermediate and the transition state leading to its formation. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For example, in studies of similar heterocyclic systems, the geometry of transition states is optimized, and frequency calculations are performed to confirm their nature. The reaction pathway can be traced using Intrinsic Reaction Coordinate (IRC) calculations, which follow the minimum energy path from the transition state down to the reactant and product, confirming the connection between these stationary points.

Calculation of Activation Barriers and Reaction Energetics

For substituted pyridines, the position of an electrophilic attack is heavily influenced by the electronic nature of the substituents. The electron-donating amino, methoxy, and methyl groups in this compound would activate the ring towards electrophilic substitution and direct the incoming electrophile. Theoretical calculations can quantify these directive effects by comparing the activation barriers for attack at different positions on the ring.

The following table illustrates a hypothetical reaction energy profile for an electrophilic substitution on an activated pyridine ring, showing the relative energies of the key species involved.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| Transition State | Highest energy point on the reaction path | +15.0 |

| Intermediate | Wheland Intermediate (Arenium Ion) | +5.0 |

| Products | Substituted Product + H+ | -10.0 |

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient method to account for these effects. researchgate.netyoutube.com In this approach, the solute is placed within a molecule-shaped cavity, and the solvent is treated as a continuous, polarizable dielectric. youtube.comnih.gov The solute's electric field polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute, leading to a stabilization of the system. researchgate.net

For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent is expected to have several effects. The increased dielectric constant of the solvent will lead to greater stabilization of the ground state and any charged or highly polar intermediates and transition states. researchgate.net This can alter reaction rates; for instance, reactions with a more polar transition state than the reactants are typically accelerated in polar solvents.

Molecular properties such as the dipole moment are also affected by the solvent. The reaction field induced by the solvent enhances the solute's dipole moment. Theoretical studies on aminopyridines and other heterocycles have shown this clear trend. rsc.orgmdpi.com The table below provides a hypothetical illustration of how the calculated dipole moment of this compound might change in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Hypothetical Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase (Vacuum) | 1 | 2.50 |

| Toluene | 2.4 | 3.10 |

| Dichloromethane | 8.9 | 3.85 |

| Methanol | 33.0 | 4.50 |

| Water | 78.4 | 4.75 |

Synthetic Applications of 5 Methoxy 4 Methylpyridin 2 Amine As a Building Block in Complex Chemical Systems

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the 2-amino group and the pyridine (B92270) nitrogen in 5-Methoxy-4-methylpyridin-2-amine makes it an ideal starting point for the synthesis of various heterocyclic scaffolds. Its utility is particularly pronounced in the construction of fused ring systems and polysubstituted pyridine derivatives, which are core components of many pharmaceutical agents. This compound serves as a crucial intermediate for creating complex molecules, especially in the development of new therapeutic agents for conditions such as neurological disorders. google.com

The synthesis of fused pyridine systems is a cornerstone of drug discovery, as these scaffolds often exhibit potent biological activities. This compound is a key precursor for creating such systems, most notably in the synthesis of pyrrolo[2,3-b]pyridine derivatives. These compounds, also known as 7-azaindoles, are of significant interest due to their presence in numerous kinase inhibitors.

A pivotal example is found in the synthesis of potent B-raf kinase inhibitors, which are crucial in cancer therapy. In a patented synthetic route, this compound is reacted with an appropriate chlorinating agent to yield a chlorinated intermediate. This intermediate then undergoes a multi-step sequence, including a key cyclization step, to form the core pyrrolo[2,3-b]pyridine structure. The general strategy involves the reaction of a 2-aminopyridine (B139424) with a suitable partner to construct the fused pyrrole (B145914) ring. The presence of the methoxy (B1213986) and methyl groups on the starting pyridine ring allows for fine-tuning of the electronic and steric properties of the final molecule.

General strategies for forming other fused systems, such as imidazo[1,2-a]pyridines, often involve the condensation of a 2-aminopyridine with an α-haloketone. google.com While not specifically documented with this compound, this well-established reaction highlights the versatility of the 2-aminopyridine moiety for building a variety of fused heterocyclic scaffolds.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyridines This table presents examples of fused heterocyclic systems that can be synthesized from aminopyridine precursors, illustrating the potential applications of this compound.

| Fused System | General Precursors | Key Reaction Type | Potential Application |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridines | 2-Aminopyridines, Halogenated pyridines | Cyclization, Cross-coupling | Kinase Inhibitors |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines, α-Haloketones | Condensation, Cyclization | PI3K/mTOR Inhibitors google.com |

| Pyrido[2,3-d]pyrimidines | Aminopyridine carboxylates/nitriles | Cyclocondensation | Antitumor agents |

| Thieno[2,3-c]pyridines | Amino-tetrahydrothienopyridine esters | Cyclization | CNS agents |

Beyond ring fusion, this compound is a valuable platform for generating polysubstituted pyridine derivatives. The existing substituents on the ring direct further functionalization, allowing for the controlled introduction of additional chemical diversity.

Research on analogous compounds like 2-amino-4-methylpyridine (B118599) provides a clear roadmap for these transformations. nih.gov For instance, the position-6 of the 2-amino-4-methylpyridine ring is readily functionalized. nih.gov This can be achieved through lithiation followed by reaction with an electrophile. This strategy allows for the introduction of a wide array of substituents, including alkyl, fluoroalkyl, and other functional groups, which are crucial for modulating the pharmacological properties of the molecule. These methods have been successfully employed to synthesize libraries of inhibitors for enzymes like inducible nitric oxide synthase (iNOS). nih.gov

The amino group itself can be modified or used as a handle for further reactions. For example, it can be acylated, alkylated, or used in coupling reactions to attach more complex side chains. The combination of these strategies allows chemists to systematically explore the chemical space around the pyridine core, leading to the discovery of molecules with optimized activity and properties.

Role in the Generation of Advanced Organic Intermediates

The true value of this compound as a building block lies in its role in generating advanced organic intermediates. These are complex molecules that are several synthetic steps closer to a final target, such as a drug candidate. The pyrrolo[2,3-b]pyridine core synthesized from this compound is a prime example of such an intermediate.

In the synthesis of B-raf inhibitors, the pyrrolo[2,3-b]pyridine intermediate, which retains the methoxy and methyl groups from the starting material, is further elaborated. This typically involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or other complex groups at specific positions on the heterocyclic core. These subsequent modifications are critical for achieving the desired potency and selectivity for the target kinase. The initial incorporation of this compound provides a structurally rigid and functionally differentiated scaffold upon which these final, crucial modifications can be made. The use of such advanced intermediates is a key strategy in modern organic synthesis to streamline the production of complex molecules.

Strategies for Scaffold Diversity and Chemical Library Generation

The development of new drugs often relies on the synthesis and screening of large numbers of related compounds, known as chemical libraries. The structural features of this compound make it an excellent starting point for diversity-oriented synthesis, a strategy aimed at producing a wide range of structurally diverse molecules.

By using this compound as a core building block, chemists can generate a library of related compounds through several strategies:

Varying the Fused Ring System: As discussed, the 2-aminopyridine functionality can be used to construct different fused heterocyclic systems, leading to scaffolds with distinct shapes and properties.

Substitution at Multiple Positions: The pyridine ring can be further functionalized at available positions. By using a variety of coupling partners or electrophiles, a large number of different substituents can be introduced.

Modification of Existing Functional Groups: The amino and methoxy groups can be modified. For example, the amino group can be converted into a range of amides or secondary/tertiary amines, while the methoxy group could potentially be demethylated to a hydroxyl group for further derivatization.

This multi-pronged approach to diversification, starting from a single, versatile building block like this compound, is a powerful tool in medicinal chemistry. It allows for the systematic exploration of structure-activity relationships (SAR) and the rapid identification of lead compounds with promising therapeutic potential, such as the potent kinase inhibitors developed from this scaffold.

Future Research Directions and Unexplored Chemical Space

Emerging Synthetic Methodologies Applicable to Pyridine (B92270) Amines

The synthesis of functionalized pyridine amines is poised for significant advancement through the adoption of modern synthetic techniques that offer greater efficiency, selectivity, and sustainability.

Direct C-H Functionalization: A paramount goal in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which circumvents the need for pre-functionalized starting materials. For pyridine amines, late-stage C-H functionalization offers a streamlined approach to introduce a wide array of substituents. researchgate.net Recent breakthroughs in transition-metal-catalyzed C-H activation, photocatalysis, and metal-free approaches are particularly relevant. researchgate.net These methods could enable the selective modification of the pyridine core of 5-Methoxy-4-methylpyridin-2-amine, providing rapid access to a library of analogues.

Site-Selective Amination: The development of site-selective amination reactions is crucial for synthesizing diverse pyridine amine structures. researcher.life Traditional methods like the Chichibabin reaction often lack generality due to harsh conditions. nih.gov Newer strategies, such as those employing nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium salt intermediates, allow for C4-selective amination under milder conditions. researcher.life Another innovative approach involves converting pyridines into phosphonium (B103445) salts, which can then react with azide sources to yield versatile iminophosphorane intermediates, opening pathways to various nitrogen-containing functional groups. nih.gov

Catalyst-Mediated Synthesis: The use of novel catalysts is transforming pyridine synthesis. Zeolite catalysts, for instance, have been employed in three-component condensation reactions to produce substituted pyridines. nih.gov Furthermore, magnetic nanoparticle catalysts have been successfully used for the synthesis of 2-aminonicotinonitriles through multi-component reactions (MCRs), offering advantages like high yields and short reaction times. nih.gov Applying these catalyst-driven MCRs could provide efficient routes to complex derivatives starting from simple precursors.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the rapid exploration of pyridine amine derivatives. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability. This technology is ideal for generating large libraries of compounds based on the this compound scaffold for high-throughput screening.

Dearomatization Strategies: Exploring the three-dimensional chemical space around the flat pyridine ring is a key objective. Dearomatization reactions provide a powerful tool to convert aromatic pyridines into saturated piperidines and other non-aromatic structures. acs.org Recent advances, including arenophile-mediated dearomatizations, allow for the direct introduction of heteroatom functionalities, creating complex and diverse molecular architectures that were previously difficult to access. acs.org

Advanced Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry has become an indispensable tool for accelerating the drug discovery process and understanding molecular behavior. For this compound and its potential derivatives, advanced computational methods can provide critical insights.

Quantum Mechanics (QM) for Reactivity Prediction: QM methods, particularly Density Functional Theory (DFT), are powerful for predicting the reactivity of molecules. nih.gov These calculations can determine preferred molecular structures, bond strengths, and the thermodynamics and kinetics of potential reactions. osu.edu By modeling reaction pathways, such as SN1 and SN2 mechanisms, researchers can predict the most energetically favorable routes for derivatization. osu.edu This predictive power helps in designing more efficient synthetic strategies and avoiding unproductive experimental routes. osu.edu

Machine Learning (ML) and Data-Driven Models: The integration of machine learning with quantum chemical calculations is an emerging frontier. researchgate.net By training ML algorithms on datasets of computed properties (like activation energies) and experimental reactivity data, it is possible to create models that can rapidly and accurately predict the reactivity of new compounds. researchgate.net This "quantum fingerprint" approach can be used to screen virtual libraries of this compound derivatives to identify candidates with desired reactivity profiles for covalent inhibitor design. researchgate.net

Molecular Docking and Dynamics Simulations: To explore the potential biological applications of new derivatives, molecular docking and molecular dynamics (MD) simulations are essential. These techniques predict how a molecule binds to a biological target, such as an enzyme or receptor. mdpi.commdpi.com Docking can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site, guiding the design of more potent and selective inhibitors. mdpi.com MD simulations further refine this by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability.

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico ADME/Tox prediction tools are now widely used to assess the "drug-likeness" of compounds early in the design phase. mdpi.com For derivatives of this compound, these computational models can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes, helping to prioritize compounds with more favorable profiles. mdpi.com

| Computational Method | Application for this compound Research | Key Insights Provided |

| Density Functional Theory (DFT) | Predicting reaction pathways for new derivatizations. | Reaction mechanisms, transition state energies, bond strengths. osu.edu |

| Machine Learning (ML) | High-throughput screening of virtual libraries for reactivity. | Rapid estimation of activation barriers and covalent reactivity. researchgate.net |

| Molecular Docking | Identifying potential biological targets and binding modes. | Ligand-protein interactions, binding affinity, structure-activity relationships. mdpi.com |

| ADME/Tox Modeling | Evaluating the drug-likeness of novel derivatives. | Oral bioavailability, metabolic stability, potential toxicity. mdpi.com |

Novel Derivatization Strategies for Enhanced Chemical Exploration

The core structure of this compound serves as a versatile starting point for chemical derivatization aimed at exploring new biological activities and material properties.

Q & A

Q. What synthetic methodologies are employed for the preparation of 5-Methoxy-4-methylpyridin-2-amine?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Methoxy group introduction : Reaction of halogenated pyridine precursors (e.g., 4-methyl-2-aminopyridine derivatives) with methoxide ions under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

- Reductive amination : Use of sodium hypochlorite or other oxidizing agents to stabilize intermediates, followed by purification via vacuum filtration and recrystallization .

- Catalytic optimization : Screening palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.84 ppm for methoxy protons, δ 55.48 ppm for methoxy carbons) to confirm substitution patterns and purity .

- FTIR spectroscopy : Peaks at ~1596 cm⁻¹ (C=N stretching) and ~1261 cm⁻¹ (C-O methoxy vibrations) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M + H]+ = 153.10) and fragmentation patterns .

- X-ray crystallography : For resolving crystal packing and intermolecular interactions (e.g., Cl···N interactions in pyridine derivatives) .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .

- Safety protocols : Use fume hoods for synthesis due to potential respiratory irritancy (no acute toxicity data available; handle as per general pyridine safety guidelines) .

- Waste disposal : Neutralize acidic/basic residues before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?

- Catalyst screening : Compare Pd(OAc)₂, CuI, and ligand systems (e.g., BINAP) to enhance coupling efficiency in methoxylation steps .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .

- Temperature gradients : Optimize stepwise heating (e.g., 50°C for initiation, 80°C for completion) to prevent decomposition .

- In situ monitoring : Use TLC or inline NMR to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies in the crystallographic data of this compound derivatives?

- Multi-technique validation : Cross-reference X-ray data with DFT-calculated bond lengths and angles to identify outliers .

- Twinned crystal analysis : Use SHELXL software to refine datasets from twinned crystals, applying HKLF5 format for improved accuracy .

- Hydrogen bonding networks : Analyze short contacts (e.g., Cl···N < 3.1 Å) to distinguish genuine interactions from crystallographic artifacts .

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Docking studies : Use AutoDock Vina to predict binding affinities for targets like VEGFR or PDGFR, leveraging pyridine’s π-π stacking potential .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with in vitro IC₅₀ values to prioritize synthetic targets .

- ADMET profiling : Predict metabolic stability (e.g., CYP450 interactions) and blood-brain barrier permeability via SwissADME .

Q. How should researchers address conflicting spectroscopic data in structural elucidation?

- Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguous ¹H-¹³C couplings to assign methoxy and methyl groups unambiguously .

- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to track amine proton exchange dynamics in DMSO-d₆ .

- Dynamic NMR : Analyze temperature-dependent splitting to confirm rotational barriers in methyl groups .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Observed Signal | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz) | δ 2.25 (s, 3H, CH₃), δ 3.84 (s, 3H, OCH₃) | Methyl and methoxy groups | |

| ¹³C NMR (101 MHz) | δ 20.1 (CH₃), 55.5 (OCH₃) | Substituent confirmation | |

| FTIR (ATR) | 1261 cm⁻¹ (C-O stretch) | Methoxy group fingerprint |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ with BINAP | 15–20% | |

| Solvent | DMF | 10% vs. THF | |

| Temperature | 80°C (stepwise) | 25% reduction in byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.